6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Description
6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole is a benzothiazole derivative characterized by a bicyclic aromatic system fused with a thiazole ring. The compound features a fluorine atom at the 6-position and a pyrrolidine substituent at the 2-position of the benzothiazole scaffold. Benzothiazoles are renowned for their diverse pharmacological activities, including antiviral, antitumor, antifungal, and central nervous system (CNS)-related effects . The fluorine atom enhances electronic properties and metabolic stability, while the pyrrolidine group may influence solubility and receptor interactions.
Properties
IUPAC Name |
6-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMGSSVAIQVXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327174 | |
| Record name | 6-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863001-06-3 | |
| Record name | 6-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601327174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Properties
-
Neuroprotective Effects :
- The compound has been shown to exhibit neuroprotective effects, making it a candidate for treating Alzheimer’s disease and other neurodegenerative disorders. Research indicates that derivatives of benzothiazole, including those containing the pyrrolidinyl moiety, can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline .
-
Antipsychotic Activity :
- A study highlighted the compound's potential in addressing behavioral and psychological symptoms of dementia (BPSD). It demonstrated significant affinity for dopamine D2 receptors and serotonin receptors (5-HT6R and 5-HT7R), which are crucial in modulating mood and cognition. The lead compound showed promising antipsychotic-like activity without inducing catalepsy or memory deficits in animal models .
-
Multitargeted Drug Development :
- The multitargeting potential of benzothiazole derivatives is notable. For instance, one study identified a compound that acts on histamine H3 receptors while also inhibiting cholinesterase enzymes, suggesting that it could enhance cognitive function through synergistic effects . This dual-action mechanism may provide a more effective treatment option for cognitive disorders.
Case Study 1: Treatment of Alzheimer’s Disease
A study evaluated the efficacy of a benzothiazole derivative in animal models of Alzheimer's disease. The compound demonstrated significant inhibition of acetylcholinesterase activity and improved cognitive function as measured by behavioral tests. The results indicated that it could serve as a lead compound for developing new anti-Alzheimer's agents .
Case Study 2: Antidepressant and Anxiolytic Effects
Another investigation focused on the antidepressant and anxiolytic properties of 6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole. The compound was tested in various behavioral assays, showing significant reductions in anxiety-like behavior without affecting locomotor activity. This profile suggests its potential utility in treating anxiety disorders with a favorable safety margin compared to existing treatments .
Data Table: Comparative Pharmacological Profiles
| Compound | Target | Activity | IC50/pKi Values | Safety Profile |
|---|---|---|---|---|
| This compound | Dopamine D2 receptor | Antipsychotic | pKi = 8.32 - 9.35 | No catalepsy or memory deficits |
| Benzothiazole Derivative (Compound 3s) | Histamine H3 receptor | Cognitive enhancement | K = 0.036 µM | Favorable neurotoxicity profile |
| Compound from Case Study 1 | Acetylcholinesterase | Neuroprotection | IC50 = 6.7 µM (AChE) | Minimal side effects observed |
Mechanism of Action
The mechanism of action of 6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 6-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole can be contextualized by comparing it to structurally related benzothiazole derivatives. Key analogs include:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- The 6-fluoro and 6-trifluoromethoxy groups (in compounds 14 and the target) enhance electrophilicity and binding to ion channels, as seen in riluzole analogs .
- Pyrrolidine vs. piperazine at position 2: Piperazine in compound 14 increases solubility and potency (IC₅₀ = 0.8 µM) compared to pyrrolidine, likely due to improved hydrogen-bonding capacity .
Antimicrobial Activity :
- 6-Methoxy-1,3-benzothiazole exhibits antifungal properties, whereas AZ3 shows broader activity against Gram-negative bacteria and C. albicans due to its sulfanyl-piperidine side chain .
Electronic and Structural Properties: 6-Bromo-2-methylsulfanyl-1,3-benzothiazole demonstrates reduced π-electron delocalization in the thiazole ring compared to the benzene ring, affecting reactivity . The fluorine atom in the target compound may reduce metabolic degradation, enhancing pharmacokinetics relative to non-halogenated analogs .
Synthetic Accessibility: Derivatives with nitrile or methoxy groups (e.g., 6-amino-2-carbonitrile) are synthesized via nitro-reduction or nucleophilic substitution, whereas the target compound requires multi-step reactions involving Vilsmeier-Haack reagents .
Table 2: Pharmacological Profile Comparison
| Compound | Target/Application | Potency/IC₅₀ | Selectivity |
|---|---|---|---|
| This compound | Sodium channels (hypothetical) | Not reported | Unknown |
| 6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole (14) | Skeletal muscle Na⁺ channels | 0.8 µM | High use-dependence |
| AZ3 | Microbial enzymes | MIC₉₀ = 12.5 µg/mL (E. coli) | Broad-spectrum |
Biological Activity
6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiazole moiety, which is known for its versatile biological properties. The fluorine atom at the 6-position enhances its lipophilicity and may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with various receptors in the central nervous system, including serotonin receptors (5-HT) and dopamine receptors (D2). This interaction suggests potential applications in treating behavioral and psychological symptoms of dementia (BPSD) and other neuropsychiatric disorders .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazole compounds exhibit significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The presence of the pyrrolidine group may enhance this activity by facilitating better interaction with bacterial membranes .
Biological Activity Data
Several studies have evaluated the biological activity of this compound and its derivatives. Below are summarized findings from key research studies:
Case Study 1: Antimicrobial Efficacy
A study conducted by Sandhya et al. synthesized various benzothiazole derivatives, including this compound. The derivatives were tested for antimicrobial efficacy against common bacterial strains. Results demonstrated that the compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Case Study 2: Neuropharmacological Applications
Research published in 2020 explored the neuropharmacological potential of this compound in targeting BPSD. The study revealed that the compound effectively modulated serotonin and dopamine receptor activity, suggesting it could be developed as an antipsychotic agent with reduced side effects compared to traditional drugs .
Q & A
Q. How can I design a robust synthetic route for 6-fluoro-1,3-benzothiazole derivatives?
Methodological Answer: Use the Vilsmeier-Haack reaction for introducing formyl or carbaldehyde groups. For example, treat hydrazine derivatives with DMF/POCl₃ under controlled conditions (60–65°C, 2.5 hours), followed by neutralization with NaHCO₃ and purification via column chromatography . Monitor reaction progress using TLC and characterize intermediates via NMR and IR spectroscopy.
Q. What crystallographic tools are recommended for structural elucidation of benzothiazole derivatives?
Methodological Answer: Employ SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) to analyze single-crystal X-ray diffraction data. For asymmetric units with multiple molecules, refine parameters using least-squares matrices and validate with R-factors (e.g., R = 0.043 for 8251 reflections) . Use Mercury or Olex2 for visualizing π–π interactions and non-classical hydrogen bonds (e.g., centroid-to-centroid distances of 3.7 Å) .
Q. How should I interpret spectroscopic data (NMR, IR) for benzothiazole derivatives?
Methodological Answer: Assign peaks based on coupling patterns and substituent effects. For example, fluorinated benzothiazoles show distinct ¹⁹F NMR shifts (-110 to -130 ppm). IR carbonyl stretches (1670–1700 cm⁻¹) confirm carbaldehyde groups. Cross-validate with computational methods like DFT for electronic structure insights .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for antitumor benzothiazoles?
Methodological Answer: Introduce substituents at the pyrrolidine or pyrazole rings to modulate steric and electronic effects. For instance, phenyl groups at the 3-position of pyrazole increase π-stacking interactions with biological targets. Test cytotoxicity against cancer cell lines (e.g., MCF-7) and correlate with logP values to balance hydrophobicity .
Q. What computational methods are effective for predicting binding modes of benzothiazole derivatives?
Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., HIV-1 protease). Validate poses with MD simulations (AMBER/CHARMM) and analyze binding free energies (MM-PBSA). For example, pyrazole-thiazole hybrids show hydrogen bonding with catalytic aspartate residues .
Q. How should contradictory bioactivity data across studies be addressed?
Methodological Answer: Re-evaluate assay conditions (e.g., buffer pH, incubation time) and purity of compounds (HPLC ≥95%). Compare IC₅₀ values under standardized protocols. For instance, discrepancies in antifungal activity may arise from variations in fungal strain susceptibility .
Q. What strategies mitigate weak intermolecular interactions in crystal packing?
Methodological Answer: Introduce bulky substituents (e.g., naphthyl groups) to enhance van der Waals contacts. For systems relying on C–H···π interactions (e.g., centroid distances <4 Å), optimize crystallization solvents (e.g., DMSO/water mixtures) to stabilize lattice frameworks .
Critical Analysis of Evidence
- SHELX Reliability : SHELXL’s robustness in handling high-resolution data makes it ideal for small-molecule refinement, though it lacks automation for macromolecular systems .
- Fluorine’s Role : Fluorine at the 6-position enhances metabolic stability and electron-withdrawing effects, critical for CNS-active derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
